molecular formula C12H16ClNO2 B8626038 N,N-diethyl-4-chloro-2-methoxybenzamide

N,N-diethyl-4-chloro-2-methoxybenzamide

Cat. No.: B8626038
M. Wt: 241.71 g/mol
InChI Key: MKLQVBACTOQLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-chloro-2-methoxybenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, a methoxy group at the 2-position, and a diethylamide group attached to the benzoyl moiety. Benzamides are widely explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

4-chloro-N,N-diethyl-2-methoxybenzamide

InChI

InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-7-6-9(13)8-11(10)16-3/h6-8H,4-5H2,1-3H3

InChI Key

MKLQVBACTOQLBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

N-Aryl Amides (e.g., N-(4-chlorophenyl)): Exhibit fluorescence properties sensitive to pH and solvent, with applications in sensing . Cyclic Amides (e.g., YM-09151-2): Enhance bioactivity via conformational rigidity, critical for neuroleptic potency .

Substituent Effects :

  • Chloro and Methoxy Groups : Electron-withdrawing (Cl) and electron-donating (OCH₃) groups alter electronic density, affecting reactivity and intermolecular interactions. For example, the 4-Cl, 2-OCH₃ arrangement in the target compound may stabilize resonance structures, influencing binding affinity in biological systems .
  • Positional Isomerism : In YM-09151-2, the 5-Cl substituent (vs. 4-Cl in the target compound) contributes to enhanced neuroleptic activity, highlighting the importance of substitution patterns .

Synthetic Methods :

  • DCC/HOBt Coupling : Widely used for benzamide synthesis (e.g., ). The target compound would likely follow this route using 4-chloro-2-methoxybenzoic acid and diethylamine .
  • Alternative Agents : I₂/Et₃N mixtures enable dehydrosulfurization for sulfonamide derivatives but are less common for simple benzamides .

Fluorescence and Spectroscopic Behavior
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits strong fluorescence at pH 5 (λₑₓ 340 nm, λₑₘ 380 nm) with a detection limit of 0.269 mg/L. The methyl group at the 4-position may enhance fluorescence stability compared to chloro-substituted analogs .
  • Target Compound : While unstudied in the evidence, its diethylamide group could reduce fluorescence quantum yield due to increased steric hindrance or altered electron distribution.

Structural and Crystallographic Insights

  • The target compound’s diethylamide may introduce additional torsional strain, further distorting planarity .
  • Directing Groups : N,O-bidentate groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable metal-catalyzed C–H functionalization, a feature absent in the target compound due to its diethylamide .

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